molecular formula C13H20N4O B11861990 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-35-1

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B11861990
CAS No.: 646056-35-1
M. Wt: 248.32 g/mol
InChI Key: RBJGQPHCFSPHQY-UHFFFAOYSA-N
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Description

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a complex organic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and diazaspiro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with molecular targets and pathways. The methoxypyridazinyl group can interact with various enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-(6-Methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane
  • 7-(6-Methoxypyridazin-3-yl)-1,7-diazaspiro[4.5]decane
  • 7-(6-Methoxypyridazin-3-yl)-1,7-diazaspiro[4.3]octane

Uniqueness

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of both methoxypyridazinyl and diazaspiro groups.

Properties

CAS No.

646056-35-1

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

7-(6-methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H20N4O/c1-16-8-3-6-13(16)7-9-17(10-13)11-4-5-12(18-2)15-14-11/h4-5H,3,6-10H2,1-2H3

InChI Key

RBJGQPHCFSPHQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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